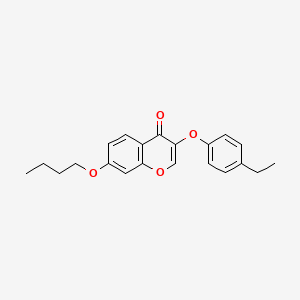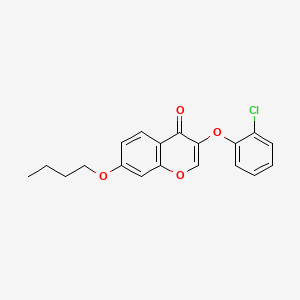![molecular formula C24H17ClO5 B3754887 [3-(4-Ethylphenoxy)-4-oxochromen-7-yl] 2-chlorobenzoate](/img/structure/B3754887.png)
[3-(4-Ethylphenoxy)-4-oxochromen-7-yl] 2-chlorobenzoate
Overview
Description
[3-(4-Ethylphenoxy)-4-oxochromen-7-yl] 2-chlorobenzoate is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromenone core, substituted with an ethylphenoxy group and a chlorobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-Ethylphenoxy)-4-oxochromen-7-yl] 2-chlorobenzoate typically involves multi-step organic reactions. One common approach is the condensation of 4-ethylphenol with 4-oxo-4H-chromene-3-carbaldehyde under basic conditions to form the intermediate [3-(4-Ethylphenoxy)-4-oxochromen-7-yl] methanol. This intermediate is then esterified with 2-chlorobenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[3-(4-Ethylphenoxy)-4-oxochromen-7-yl] 2-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group in the chromenone core can be reduced to form a hydroxyl group.
Substitution: The chlorine atom in the benzoate moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products
Oxidation: Formation of [3-(4-Carboxyphenoxy)-4-oxochromen-7-yl] 2-chlorobenzoate.
Reduction: Formation of [3-(4-Ethylphenoxy)-4-hydroxychromen-7-yl] 2-chlorobenzoate.
Substitution: Formation of [3-(4-Ethylphenoxy)-4-oxochromen-7-yl] 2-aminobenzoate or 2-thiobenzoate.
Scientific Research Applications
Chemistry
In chemistry, [3-(4-Ethylphenoxy)-4-oxochromen-7-yl] 2-chlorobenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its chromenone core is known to interact with various biological targets, making it useful in the investigation of biochemical pathways.
Medicine
In medicinal chemistry, this compound has potential applications as an anti-inflammatory or anticancer agent. Its ability to modulate specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique optical characteristics.
Mechanism of Action
The mechanism of action of [3-(4-Ethylphenoxy)-4-oxochromen-7-yl] 2-chlorobenzoate involves its interaction with specific molecular targets. The chromenone core can inhibit certain enzymes by binding to their active sites, thereby modulating their activity. Additionally, the ethylphenoxy and chlorobenzoate groups can enhance the compound’s binding affinity and specificity for particular receptors or proteins.
Comparison with Similar Compounds
Similar Compounds
- [3-(4-Methylphenoxy)-4-oxochromen-7-yl] 2-chlorobenzoate
- [3-(4-Ethylphenoxy)-4-oxochromen-7-yl] 2-bromobenzoate
- [3-(4-Ethylphenoxy)-4-oxochromen-7-yl] 2-fluorobenzoate
Uniqueness
Compared to similar compounds, [3-(4-Ethylphenoxy)-4-oxochromen-7-yl] 2-chlorobenzoate exhibits unique properties due to the presence of the ethyl group and the chlorine atom
Properties
IUPAC Name |
[3-(4-ethylphenoxy)-4-oxochromen-7-yl] 2-chlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClO5/c1-2-15-7-9-16(10-8-15)29-22-14-28-21-13-17(11-12-19(21)23(22)26)30-24(27)18-5-3-4-6-20(18)25/h3-14H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYGMAWPJDZFXTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2,5-dioxopyrrolidin-1-yl)-N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B3754807.png)
![N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-3-(5-nitro-2-thienyl)acrylamide](/img/structure/B3754808.png)
![ethyl 4-[[2-[(5E)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl]amino]benzoate](/img/structure/B3754831.png)
![4-({[5-(2-methyl-3-phenyl-2-propen-1-ylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl}amino)benzoic acid](/img/structure/B3754836.png)



![[3-(4-Ethylphenoxy)-4-oxochromen-7-yl] 4-chloro-3-nitrobenzoate](/img/structure/B3754903.png)
![[3-(2-Chlorophenoxy)-4-oxochromen-7-yl] 2-chloro-4-nitrobenzoate](/img/structure/B3754906.png)
![[3-(2-Chlorophenoxy)-4-oxochromen-7-yl] 2-chloro-5-nitrobenzoate](/img/structure/B3754914.png)
![2-Ethoxyethyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)acetate](/img/structure/B3754921.png)
![3-butyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3754925.png)
![(2Z)-6-Phenyl-2-[(4-propoxyphenyl)methylidene]-2H,3H,7H-[1,3]thiazolo[3,2-B][1,2,4]triazine-3,7-dione](/img/structure/B3754929.png)
![2-[[2-(4-methylphenyl)quinazolin-4-yl]amino]ethanol](/img/structure/B3754934.png)
